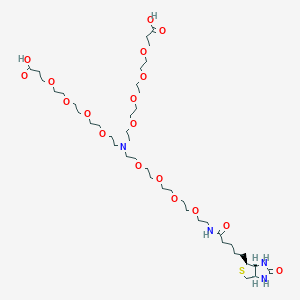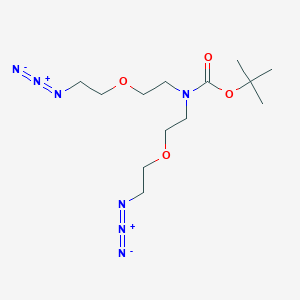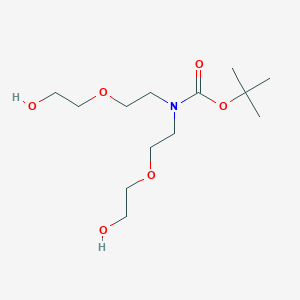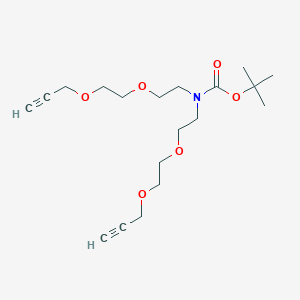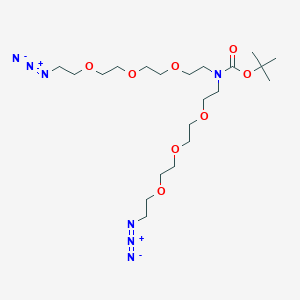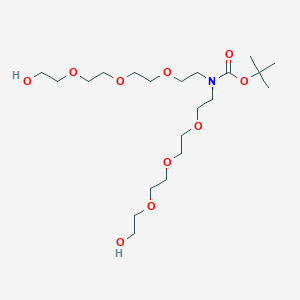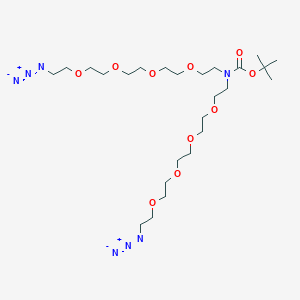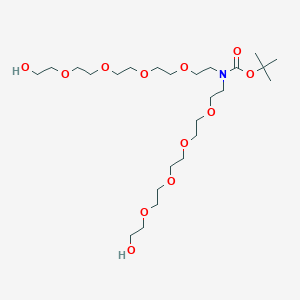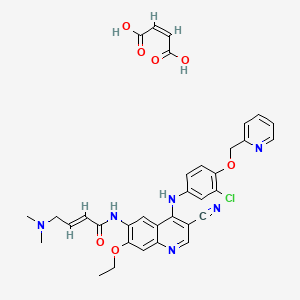
Neratinib maleate
Overview
Description
Neratinib maleate is a tyrosine kinase inhibitor used primarily in the treatment of breast cancer. It is marketed under the brand name Nerlynx and is known for its ability to inhibit the activity of the human epidermal growth factor receptor 2 (HER2), which is overexpressed in some breast cancer patients . This compound is particularly effective in patients who have completed adjuvant trastuzumab-based therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neratinib maleate is synthesized through a series of chemical reactions involving the formation of a quinoline core structure. The synthesis begins with the preparation of 3-chloro-4-(2-pyridinylmethoxy)aniline, which is then reacted with 6-ethoxy-7-cyano-4-quinolinecarboxylic acid to form the intermediate compound. This intermediate is further reacted with dimethylamine to yield neratinib .
Industrial Production Methods: The industrial production of this compound involves fluidized bed granulation or wet granulation techniques to prepare the oral drug in tablet form. The granulated product is then coated to improve its stability and bioavailability .
Chemical Reactions Analysis
Types of Reactions: Neratinib maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized metabolites.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core quinoline structure .
Scientific Research Applications
Neratinib maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases and the development of new kinase inhibitors.
Biology: It is used to investigate the role of HER2 in cell signaling and cancer progression.
Medicine: It is used in clinical trials to evaluate its efficacy in treating various types of cancer, including breast cancer and other HER2-positive malignancies
Mechanism of Action
Neratinib maleate exerts its effects by irreversibly binding to and inhibiting the activity of the epidermal growth factor receptor (EGFR), HER2, and HER4. This inhibition prevents the autophosphorylation of tyrosine residues on these receptors, thereby reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways . The result is a decrease in cancer cell proliferation and an increase in cancer cell apoptosis .
Comparison with Similar Compounds
Lapatinib: Another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.
Afatinib: A tyrosine kinase inhibitor that targets EGFR and HER2, used in the treatment of non-small cell lung cancer.
Uniqueness of Neratinib Maleate: this compound is unique in its irreversible binding to HER2, which provides a more sustained inhibition of the receptor compared to reversible inhibitors like lapatinib . This irreversible binding leads to a more prolonged therapeutic effect and potentially better clinical outcomes in patients with HER2-positive breast cancer .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O3.C4H4O4/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8)/b9-7+;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZCUHNJXSIJIM-MEBGWEOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33ClN6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027861 | |
| Record name | Neratinib maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915942-22-2 | |
| Record name | Neratinib maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915942222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neratinib maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-N-(4-(3-chloro-4-(pyrid-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERATINIB MALEATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM7XY23ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Neratinib maleate acts as an irreversible inhibitor of specific receptor tyrosine kinases (RTKs) - primarily Human Epidermal Growth Factor Receptor 2 (HER2) and to a lesser extent, Human Epidermal Growth Factor Receptor (EGFR) [, ]. This means that this compound forms a permanent covalent bond with these receptors, effectively blocking their activity [].
A: The irreversible nature of this compound's binding to HER2 and EGFR is crucial for its efficacy. Unlike reversible inhibitors, which temporarily bind and dissociate from their targets, irreversible inhibitors form a stable covalent bond. This prolonged inhibition is particularly important for HER2, as it tends to be highly overexpressed in certain cancers. Irreversible inhibition ensures a more sustained blockade of HER2 signaling, potentially leading to a more durable response to treatment [, ].
A: Studies in Wistar rats have shed light on the pharmacokinetic profile of this compound. Following oral administration, the drug exhibited an absolute bioavailability of 49.30% []. This indicates that approximately half of the administered dose reaches systemic circulation. Researchers have developed and validated a sensitive HPLC-UV bioanalytical method to accurately quantify this compound levels in rat plasma, allowing for comprehensive pharmacokinetic studies [].
A: this compound has shown promising results in adjuvant treatment of HER2-positive breast cancer []. Notably, the ExteNET trial demonstrated a significant reduction in the risk of invasive disease-free survival, particularly in patients with hormone receptor-positive tumors []. These findings highlight the potential of this compound to improve outcomes for patients with this aggressive subtype of breast cancer.
A: Despite its promise, this compound faces challenges related to formulation and stability [, ]. Researchers are actively exploring strategies to improve the solubility, stability, and bioavailability of the drug through innovative formulation approaches, such as the development of coated tablets [, ]. These efforts aim to enhance the therapeutic efficacy and patient compliance associated with this compound treatment.
A: Emerging research suggests that G Protein-Coupled Receptor 116 (GPR116) could be a novel target for this compound, particularly in the context of triple-negative breast cancer (TNBC) [, ]. Computational studies have revealed that this compound exhibits favorable interactions with the binding site of GPR116, suggesting its potential as a therapeutic agent for TNBC [, ].
A: TNBC is an aggressive subtype of breast cancer with limited treatment options. The identification of GPR116 as a potential target for this compound offers a new avenue for therapeutic intervention. While further experimental validation is necessary, these computational findings pave the way for developing novel therapies that could improve outcomes for patients with TNBC [, ].
A: The investigation of this compound's interaction with GPR116 expands our knowledge of the complex signaling pathways involved in cancer development and progression. By elucidating the role of GPR116 in TNBC, researchers gain valuable insights into the mechanisms underlying this aggressive disease, potentially leading to the identification of new therapeutic targets and strategies [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


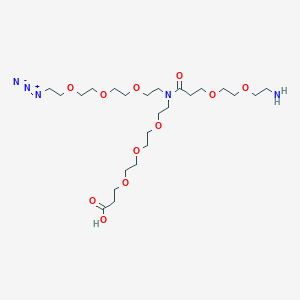

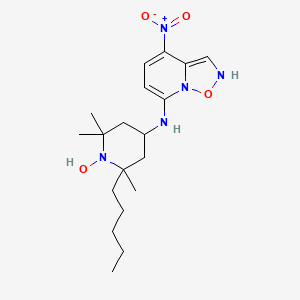
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)
